3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid
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Overview
Description
3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid, also known as MTPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrole-based compounds, which have been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been reported to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. It has also been shown to exhibit low toxicity in vitro. However, this compound has some limitations. Its solubility in water is limited, which may affect its bioavailability in vivo. In addition, further studies are needed to determine its pharmacokinetic properties and potential toxicity in vivo.
Future Directions
There are several future directions for the study of 3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Furthermore, the elucidation of the mechanism of action of this compound may lead to the discovery of new signaling pathways and targets for drug development.
Synthesis Methods
The synthesis of 3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid involves the reaction of 2-(methylthio)benzaldehyde with 1-phenyl-1H-pyrrole-2,5-dione in the presence of propanoic acid. The reaction is carried out under reflux conditions and yields this compound as a white solid with a melting point of 214-216°C. This method has been reported to be efficient and reproducible.
Scientific Research Applications
3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure makes it a promising candidate for the development of novel drugs and therapeutic agents. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro.
properties
IUPAC Name |
3-[1-(2-methylsulfanylphenyl)-5-phenylpyrrol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-24-19-10-6-5-9-18(19)21-16(12-14-20(22)23)11-13-17(21)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZDSRRQWHXUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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